![molecular formula C9H12N2O3 B1482812 3-Cyclopropyl-6-(methoxymethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 2097993-05-8](/img/structure/B1482812.png)
3-Cyclopropyl-6-(methoxymethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Overview
Description
3-Cyclopropyl-6-(methoxymethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione (hereafter referred to as 3-CMPT-2,4-dione) is a synthetic compound that has been studied for its potential use in various scientific research applications. This compound has a unique structure that makes it an interesting and potentially useful tool for studying biological processes.
Scientific Research Applications
Synthesis and Anti-inflammatory Activity
A study highlighted the synthesis of substituted 1,2,3,4-tetrahydropyrimidine derivatives, which have shown considerable in vitro anti-inflammatory activity. These compounds were synthesized through a novel procedure involving the reaction of urea and bis(methylthio)methylenemalononitrile, with a focus on the 6th position's active methylthio group substitution. The synthesized compounds, characterized by IR, 1H-NMR, MS, and elemental analysis, demonstrated potent anti-inflammatory activity, suggesting their potential as leads for anti-inflammatory drug development (Gondkar, Deshmukh, & Chaudhari, 2013).
Betalains: Chemistry and Biochemistry
Research on betalains, vacuolar pigments with a nitrogenous core structure closely related to tetrahydropyrimidines, delves into their variety, structures, and biological significance in plants. Betalains, comprising betacyanins (violet) and betaxanthins (yellow), offer insights into plant pigmentation, potential health benefits, and applications in food and cosmetics due to their antioxidative properties (Khan & Giridhar, 2015).
Curcumin Derivatives: Biological Activities
The synthesis and biological activities of Schiff base, hydrazone, and oxime derivatives of curcumin, which shares a structural motif with tetrahydropyrimidines, were reviewed. These derivatives exhibit enhanced biological properties, indicating the potential for developing novel therapeutic agents with improved efficacy (Omidi & Kakanejadifard, 2020).
Furan Derivatives from Plant Biomass
The conversion of plant biomass into furan derivatives, including those structurally related to tetrahydropyrimidines, has been explored for their applications in producing sustainable polymers, materials, and fuels. This research highlights the significance of such derivatives in transitioning to a bio-based chemical industry (Chernyshev, Kravchenko, & Ananikov, 2017).
Oxyfunctionalization and Catalysis
Studies on the oxyfunctionalization of CH_2-groups activated by adjacent three-membered rings and the importance of hybrid catalysts in synthesizing pyrano[2,3-d]pyrimidine derivatives underscore the utility of such chemical transformations in medicinal chemistry and drug development. These works provide insights into synthetic methodologies and catalysis, relevant for the development of novel compounds with potential pharmaceutical applications (Sedenkova et al., 2018; Parmar, Vala, & Patel, 2023).
properties
IUPAC Name |
3-cyclopropyl-6-(methoxymethyl)-1H-pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-14-5-6-4-8(12)11(7-2-3-7)9(13)10-6/h4,7H,2-3,5H2,1H3,(H,10,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKOPJXHFAIRNBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=O)N(C(=O)N1)C2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopropyl-6-(methoxymethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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